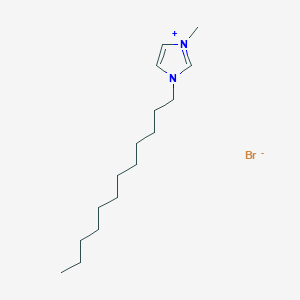

1-Dodecyl-3-methylimidazolium bromide

Descripción

Strategic Positioning within Imidazolium-Based Ionic Liquids and Surface-Active Ionic Liquids (SAILs) Research

Imidazolium-based ionic liquids are a prominent class of ILs, valued for their tunable physicochemical properties, thermal stability, and potential as "green" solvents. chemimpex.comnih.govmdpi.com Within this family, long-chain variants like [C12mim]Br are of particular interest. The presence of the C12 alkyl chain endows the molecule with amphiphilic character, meaning it has both water-loving (hydrophilic) and water-fearing (hydrophobic) parts. This amphiphilicity allows [C12mim]Br to self-assemble in aqueous solutions, forming aggregates such as micelles, which firmly categorizes it as a Surface-Active Ionic Liquid (SAIL). researchgate.netacs.org

SAILs like [C12mim]Br bridge the gap between conventional surfactants and ionic liquids. They exhibit the characteristic properties of surfactants, such as reducing surface tension and forming micelles, while retaining the unique attributes of ionic liquids, including low volatility and high ionic conductivity. chemimpex.comacs.org Research has shown that the critical micelle concentration (CMC) of 1-alkyl-3-methylimidazolium bromide surfactants, including [C12mim]Br, is typically found to be between that of traditional cationic surfactants (like alkyltrimethylammonium bromides) and anionic surfactants (like sodium alkyl sulfates) with equivalent alkyl chain lengths. researchgate.net This strategic positioning makes [C12mim]Br a valuable compound for studying the fundamental behavior of self-assembly and for developing new applications that leverage both surfactant and ionic liquid properties. researchgate.nettandfonline.com

Significance of 1-Dodecyl-3-methylimidazolium (B1224283) Bromide as a Model Compound in Contemporary Chemical Science

[C12mim]Br frequently serves as a model compound for investigating the behavior of long-chain imidazolium-based SAILs. Its well-defined structure allows researchers to systematically study how changes in factors like concentration, temperature, and the presence of additives affect its aggregation behavior and interfacial properties. acs.orgtandfonline.comacs.org For instance, studies on [C12mim]Br have provided fundamental insights into the thermodynamics of micellization, the influence of counterions on aggregate formation, and its interaction with polymers and biomolecules like DNA. tandfonline.comacs.orgnih.gov

The compound's aggregation on solid surfaces has also been a key area of study. Research comparing the aggregation of [C12mim]Br with its gemini (B1671429) surfactant counterpart on silicon wafers has revealed significantly different mechanisms and resulting structures, highlighting the importance of molecular architecture in surface modification. acs.orgnih.gov Such fundamental studies are crucial for applications in areas like detergency, lubrication, and corrosion inhibition. acs.org Furthermore, its interactions with other molecules, such as peptides, are studied to understand the stability of complex biological systems. acs.org

Evolution of Research Trajectories for Long-Chain Imidazolium (B1220033) Bromides

The research trajectory for long-chain imidazolium bromides has evolved from initial synthesis and basic characterization to more complex and application-focused investigations. Early studies centered on synthesizing these compounds and determining their fundamental physicochemical properties, such as critical micelle concentration (CMC) and aggregation numbers. researchgate.net A clear trend was established showing that as the alkyl chain length increases, the CMC decreases. researchgate.net

More recent research has delved into the nuanced structural details of these ionic liquids in their bulk and aggregated states. Advanced techniques like molecular dynamics simulations and X-ray absorption spectroscopy have been employed to characterize the local and long-range order in 1-alkyl-3-methylimidazolium bromide ILs. nih.gov These studies have revealed that while a local three-dimensional bonding pattern between the anion and the imidazolium head is common across the series, the long-range structure is significantly influenced by the alkyl chain length. nih.gov

Current and future research is increasingly directed towards harnessing the unique properties of these SAILs in advanced applications. This includes their use in stabilizing emulsions, acting as templates for nanoparticle synthesis, their role in drug delivery systems, and their application in modifying surfaces for technological purposes. researchgate.netresearchgate.netresearchgate.net There is also a growing interest in their environmental impact and biocompatibility, which are critical for their adoption in fields like biotechnology and "green" chemistry. chemimpex.comresearchgate.net The synthesis of functionalized long-chain ionic liquids is also an active area, aiming to create molecules with enhanced properties like increased lipophilicity or specific complexing abilities. orientjchem.org

Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Bromide

The utility of [C12mim]Br in various scientific domains is underpinned by its distinct physicochemical properties. A combination of experimental measurements and computational studies has provided a detailed understanding of its molecular characteristics.

| Property | Value | Notes |

| Molecular Formula | C16H31BrN2 | |

| Molecular Weight | 343.34 g/mol | |

| Appearance | Solid | At room temperature. |

| Critical Micelle Concentration (CMC) | ~12-15 mM in water | The precise value can vary with temperature and measurement technique (e.g., conductivity, surface tension). researchgate.net |

| Purity | >0.96 mass fractions | As reported in a synthesis study. acs.org |

This table is generated based on data from multiple sources. researchgate.netacs.orgnih.gov

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLSTCVUGYAKLE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049333 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-00-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61546-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecyl-3-methylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Characterization Protocols for 1 Dodecyl 3 Methylimidazolium Bromide

Synthetic Routes and Optimization Strategies for 1-Dodecyl-3-methylimidazolium (B1224283) Bromide

The synthesis of 1-dodecyl-3-methylimidazolium bromide ([C12mim]Br) is primarily achieved through the quaternization of 1-methylimidazole (B24206). This process involves the formation of a new carbon-nitrogen bond, resulting in the desired imidazolium (B1220033) cation paired with a bromide anion. The efficiency and outcome of the synthesis can be significantly influenced by the chosen methodology, with direct alkylation and microwave-assisted methods being prominent approaches.

Direct Alkylation Reaction of 1-Methylimidazole with 1-Bromododecane (B92323)

The most common and straightforward method for synthesizing this compound is the direct alkylation of 1-methylimidazole with 1-bromododecane. evitachem.com This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the nucleophilic nitrogen atom of the 1-methylimidazole ring attacks the electrophilic carbon atom of 1-bromododecane, displacing the bromide ion. evitachem.comnih.gov

The synthesis is typically performed by reacting equimolar amounts or a slight excess of one reactant. nih.govacs.org The reaction can be conducted under solvent-free conditions or using an aprotic solvent like acetonitrile (B52724). evitachem.comacs.org The choice of solvent can affect the reaction rate and ease of product isolation. The reaction progress is often monitored using techniques like thin-layer chromatography (TLC). acs.org

Optimization of this method involves controlling parameters such as reaction temperature and duration. For instance, one study details the synthesis by reacting 1-methylimidazole with an excess of 1-bromododecane in acetonitrile at a temperature of 350.15 K (77°C) for 48 hours under a nitrogen atmosphere. acs.org Another protocol involves heating the mixture of 1-methylimidazole and 1-bromododecane at 373 K (100°C) for 2 hours. researchgate.net Conventional heating at around 70–80°C for 24–72 hours is also reported. evitachem.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| 1-Methylimidazole | 1-Bromododecane (excess) | Acetonitrile | 350.15 K (77°C) | 48 hours | acs.org |

| 1-Methylimidazole | 1-Bromododecane | Not specified (neat) | 373 K (100°C) | 2 hours | researchgate.net |

| 1-Methylimidazole (equimolar) | 1-Bromododecane (equimolar) | Not specified | Not specified | Not specified | nih.gov |

| 1-Methylimidazole | 1-Bromododecane | Aprotic solvents (e.g., acetonitrile) or solvent-free | 70-80°C | 24-72 hours | evitachem.com |

Microwave-Assisted Synthesis Approaches for Enhanced Reaction Kinetics and Yield

To improve upon the often lengthy reaction times associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative for producing this compound. aip.orgaip.org Microwave irradiation can dramatically accelerate the reaction rate due to the efficient and direct heating of the polar reactants and ionic liquid product, which interact strongly with the microwave energy. acs.org This leads to a significant reduction in reaction time and can result in higher yields.

In a typical microwave-assisted procedure, 1-methylimidazole is mixed with a slight excess of the corresponding alkyl bromide in a reaction vessel suitable for microwave heating. aip.org The mixture is then irradiated at a specific power and for a much shorter duration compared to conventional methods. For example, the synthesis of this compound has been successfully achieved by heating the reactants at 50°C using 300-watt microwave irradiation for just 21 minutes. aip.org This rapid synthesis resulted in a viscous, yellowish-brown liquid product with a high chemical yield. aip.org The enhanced reaction kinetics under microwave irradiation make this a highly efficient method for producing imidazolium-based ionic liquids. aip.orgaip.org

| Reactant 1 | Reactant 2 | Microwave Power | Temperature | Reaction Time | Observed Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Methylimidazole (50 mmol) | 1-Bromododecane (55 mmol) | 300 W | 50°C | 21 minutes | High chemical yield | aip.org |

Purification Techniques for Attaining High-Purity this compound

After synthesis, the crude this compound product often contains unreacted starting materials and other impurities. Achieving high purity is crucial as the physicochemical properties of ionic liquids are highly sensitive to contaminants. Several purification techniques are employed, often in combination, to isolate the pure ionic liquid.

Recrystallization Methods

Recrystallization is a common and effective method for purifying solid ionic liquids like this compound. This technique relies on the difference in solubility of the ionic liquid and its impurities in a particular solvent at different temperatures. After the initial synthesis and removal of any solvent, the crude solid product can be dissolved in a suitable solvent in which it is sparingly soluble at low temperatures but more soluble at higher temperatures.

For [C12mim]Br, ethyl acetate (B1210297) is a frequently used solvent for recrystallization. researchgate.net The crude product is washed with ethyl acetate until the solvent phase becomes colorless, indicating the removal of colored impurities. researchgate.net Subsequent recrystallization from fresh ethyl acetate can yield white, transparent, needle-shaped crystals of the purified product. researchgate.net This process effectively removes impurities that are either highly soluble or insoluble in the chosen solvent, leading to a product with high purity.

Evaporation Techniques under Reduced Pressure

When the synthesis is performed in a volatile solvent such as acetonitrile, evaporation under reduced pressure is a critical step for its removal. acs.org A rotary evaporator is commonly used for this purpose. acs.orgnih.gov This technique allows for the rapid and gentle removal of the solvent at a temperature lower than its atmospheric boiling point, which minimizes the risk of thermal degradation of the ionic liquid product.

In one documented procedure, after the completion of the reaction in acetonitrile, the solvent was evaporated using a rotary evaporator under high vacuum conditions at approximately 335.15 K (62°C) for at least 4 hours. acs.org This ensures the thorough removal of the volatile solvent, leaving behind the crude ionic liquid, which can then be subjected to further purification steps.

Solvent Extraction for Unreacted Component Separation

Solvent extraction is a liquid-liquid extraction technique used to separate the desired ionic liquid from unreacted starting materials, particularly non-polar reactants like 1-bromododecane. acs.orgnih.gov This method is based on the differential solubility of the components in two immiscible liquid phases.

After the primary synthesis and removal of the reaction solvent, the resulting residue can be washed with a non-polar solvent. Hexane is a suitable choice for this purpose, as unreacted 1-bromododecane is soluble in it, while the ionic liquid this compound is not. acs.org The washing is typically performed in a separatory funnel, allowing the non-polar phase containing the unreacted starting material to be physically separated from the purified ionic liquid phase. acs.org Similarly, washing the crude product with ethyl acetate also serves to remove unreacted components and impurities. researchgate.net This step is crucial for achieving a high purity level, with one study reporting a purity exceeding a 0.96 mass fraction after this purification step. acs.org

Rigorous Spectroscopic and Analytical Characterization of this compound

The definitive identification and purity assessment of this compound hinges on a multi-faceted analytical approach. Each technique provides a unique piece of the structural and compositional puzzle, ensuring a thorough and reliable characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom within the molecule, confirming the presence of the imidazolium core, the N-methyl group, and the dodecyl chain.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic chemical shifts that correspond to the different protons in the molecule. For instance, a peak around 10.41 ppm is typically assigned to the acidic proton at the C2 position of the imidazolium ring (NCHN). rsc.org The protons at the C4 and C5 positions of the imidazolium ring (NCHC) usually appear as distinct signals around 7.51 and 7.37 ppm. rsc.org The singlet for the N-methyl protons (N-CH₃) is found further upfield, often around 4.14 ppm. rsc.org The triplet corresponding to the methylene (B1212753) group attached to the imidazolium nitrogen (N-CH₂) is typically observed near 4.27-4.38 ppm. rsc.org The long alkyl chain protons present as a complex multiplet in the region of 1.22-1.33 ppm, with the terminal methyl group (CH₃) of the dodecyl chain appearing as a triplet around 0.83-0.93 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The carbon of the NCHN group (C2) is typically observed around 137.67 ppm. rsc.org The carbons of the NCHC groups (C4 and C5) resonate at approximately 123.46 and 121.72 ppm. rsc.org The carbon of the N-methyl group appears around 36.78 ppm, while the N-CH₂ carbon of the dodecyl chain is found near 50.20 ppm. rsc.org The various methylene carbons of the dodecyl chain produce a series of signals between 22.66 and 31.89 ppm, with the terminal methyl carbon appearing at about 14.10 ppm. rsc.org

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| NCHN | ~10.41 (s, 1H) | ~137.67 |

| NCHC | ~7.51 (t, 1H), ~7.37 (t, 1H) | ~123.46, ~121.72 |

| N-CH₃ | ~4.14 (s, 3H) | ~36.78 |

| N-CH₂-(CH₂)₁₀-CH₃ | ~4.32 (t, 2H) | ~50.20 |

| N-CH₂-CH₂-(CH₂)₉-CH₃ | ~1.90 (m, 2H) | ~30.30 |

| -(CH₂)₉- | ~1.22-1.33 (m, 18H) | ~22.66-29.65 |

| -(CH₂)₁₀-CH₃ | ~0.88 (t, 3H) | ~14.10 |

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of this compound and to study its fragmentation patterns. Electrospray ionization (ESI) is a commonly employed soft ionization technique for ionic liquids, as it allows for the analysis of the intact cation. asianpubs.org

In the positive ion mode, the ESI-MS spectrum of this compound will show a prominent peak corresponding to the molecular cation, [C₁₂mim]⁺. The expected mass-to-charge ratio (m/z) for this cation (C₁₆H₃₁N₂⁺) is approximately 251.25. The observation of this peak confirms the successful formation of the desired imidazolium cation. rsc.org Further fragmentation analysis (MS/MS) can provide additional structural information by breaking down the parent ion and analyzing the resulting fragments. asianpubs.org

| Ion | Formula | Expected m/z |

|---|---|---|

| [C₁₂mim]⁺ | C₁₆H₃₁N₂⁺ | ~251.25 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups and to probe the vibrational modes within the this compound molecule. The FTIR spectrum provides a characteristic fingerprint of the compound.

Key vibrational bands for this compound include the C-H stretching vibrations of the imidazolium ring, which are typically observed in the region of 3100-3200 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups of the dodecyl chain and the N-methyl group appear in the 2800-3000 cm⁻¹ range. researchgate.net The C=N and C=C stretching vibrations of the imidazolium ring are found around 1570 cm⁻¹ and 1460 cm⁻¹, respectively. researchgate.netresearchgate.net The in-plane and out-of-plane bending vibrations of the imidazolium ring C-H bonds also give rise to characteristic peaks. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Imidazolium C-H Stretch | 3100 - 3200 |

| Alkyl C-H Stretch | 2800 - 3000 |

| Imidazolium Ring (C=N, C=C) Stretch | ~1570, ~1460 |

| C-N Stretch | ~1166 |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of this compound. acs.org The reaction typically involves the quaternization of 1-methylimidazole with 1-bromododecane. acs.orgnih.gov By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the consumption of the starting materials and the formation of the product can be visualized. acs.org

Due to the ionic nature of the product, it will have a different retention factor (Rf) compared to the less polar starting materials. The product, being a salt, is typically more polar and will have a lower Rf value on a normal phase silica (B1680970) gel plate. This allows for a clear distinction between the reactants and the product, indicating when the reaction has reached completion. acs.orgresearchgate.net For ionic liquids, sometimes reversed-phase TLC or the use of specific mobile phase additives may be necessary for optimal separation. researchgate.net

Volumetric Karl Fischer Analysis for Trace Moisture Quantification

The quantification of trace moisture content in this compound is crucial as ionic liquids are often hygroscopic, and the presence of water can significantly affect their physicochemical properties and performance in various applications. acs.org Volumetric Karl Fischer titration is the gold standard method for accurately determining water content in such materials. hiyka.comiolitec.dealfa-chemistry.com

This method is based on a quantitative chemical reaction between water and a Karl Fischer reagent containing iodine, sulfur dioxide, a base, and a solvent. alfa-chemistry.com The titration endpoint is detected potentiometrically. The use of specialized Karl Fischer titrators allows for the precise measurement of water content, often to levels below 0.05 mass fraction. acs.org Ensuring a low water content is essential for maintaining the integrity and desired properties of the ionic liquid. acs.org

Self Assembly, Aggregation Behavior, and Interfacial Phenomena of 1 Dodecyl 3 Methylimidazolium Bromide

Critical Aggregation Concentration (CAC) and Micellization Mechanisms of 1-Dodecyl-3-methylimidazolium (B1224283) Bromide in Aqueous Systems

In aqueous solutions, 1-dodecyl-3-methylimidazolium bromide monomers self-assemble into thermodynamically stable aggregates, known as micelles, above a specific concentration threshold. wikipedia.org This threshold is referred to as the critical micelle concentration (CMC) or critical aggregation concentration (CAC). The primary driving force for this phenomenon is the hydrophobic effect, which involves the transfer of the hydrophobic dodecyl chains from the aqueous environment to the core of the micelle, a process that is entropically favorable. wikipedia.org

The aggregation process of [C12mim][Br] is not always a simple monomer-to-micelle transition. Evidence suggests the formation of "pre-micelles" or smaller oligomers at concentrations below the conventionally determined CMC. nih.gov These pre-micellar aggregates can then grow in size as the concentration increases, eventually forming larger, more stable micelles. nih.gov The CMC values for [C12mim][Br] in aqueous solutions have been determined by various techniques, including conductivity, surface tension, and fluorescence spectroscopy, and are generally found to be intermediate between traditional cationic surfactants like alkyltrimethylammonium bromides and anionic surfactants like sodium alkyl sulfates with the same alkyl chain length. researchgate.netnih.gov

The structure of the resulting aggregates is typically spherical, with the hydrophobic dodecyl tails forming the core and the hydrophilic 3-methylimidazolium head groups constituting the outer shell, which interfaces with the surrounding water molecules. acs.org The bromide ions act as counterions, partially associating with the positively charged micellar surface.

Table 1: Critical Micelle Concentration (CMC) of this compound in Aqueous Solution at 298 K This table is interactive. You can sort and filter the data.

| Property | Value | Method | Reference |

|---|---|---|---|

| CMC | Between alkyltrimethylammonium bromides and sodium alkyl sulfates | Conductivity, Fluorescence Spectroscopy | researchgate.netnih.gov |

| Aggregation Number | Varies with conditions | Pyrene Fluorescence Quenching | researchgate.net |

| Micelle Shape | Near-spherical | Small-Angle Neutron Scattering (SANS) | acs.org |

Modulation of Aggregation Behavior by External Factors

The self-assembly of this compound is highly sensitive to the composition of the solution. The addition of organic solvents or electrolytes can significantly alter its aggregation behavior, including the CAC, micelle size, and even the morphology of the aggregates.

The introduction of organic solvents into an aqueous solution of [C12mim][Br] generally leads to an increase in the critical aggregation concentration (CAC). nih.gov This effect is attributed to the increased solubility of the surfactant's hydrophobic tail in the mixed solvent system, which disfavors the formation of micelles. nih.gov Consequently, a higher concentration of the surfactant is required to initiate aggregation.

Studies have shown that with an increasing concentration of organic additives like ethanol, 1-propanol, acetone, and dimethyl sulfoxide, the CAC and the standard Gibbs free energy of aggregation increase. nih.gov Conversely, the aggregation number (the number of surfactant molecules in a single micelle) and the size of the aggregates tend to decrease. nih.gov This modulation of micellar properties can be correlated with the solvophobic parameter of the mixed solvent, which quantifies the Gibbs energy of transfer of a hydrocarbon from the gaseous phase into the solvent. nih.gov

Electrolytes exert a pronounced influence on the micellization of ionic surfactants like [C12mim][Br] primarily by screening the electrostatic repulsions between the charged head groups at the micelle surface.

The addition of inorganic salts typically promotes micelle formation, a phenomenon known as the "salting-out" effect. nih.gov This leads to a decrease in the CMC. nih.govresearchgate.net The added electrolyte ions reduce the electrostatic repulsion between the positively charged imidazolium (B1220033) head groups, making it energetically more favorable for the surfactant monomers to aggregate. researchgate.net The effectiveness of different anions in promoting micellization often follows the Hofmeister series. researchgate.net Strongly hydrated ions (kosmotropes) can increase micellar curvature, while weakly hydrated ions (chaotropes) can decrease it, potentially leading to changes in micelle shape. researchgate.net For cationic surfactants like [C12mim][Br], anions that are less hydrated and can effectively neutralize the surface charge will have a more significant impact on lowering the CMC. researchgate.netnih.gov

The identity of both the cation and the anion of the added electrolyte can specifically influence the aggregation behavior. While the primary effect of electrolytes is charge screening, specific ion effects related to ion size, hydration, and hydrophobicity also play a role. nih.gov For instance, more hydrophobic organic electrolytes can have a more substantial effect on the surface activity and aggregation of [C12mim][Br] compared to simple inorganic salts. nih.gov The nature of the counterion is particularly important. Studies have shown that aromatic anions can interact strongly with the cationic head groups at the micelle-water interface through a combination of electrostatic attraction, hydrophobic effects, and π-π stacking interactions. acs.orgacs.org This can lead to a significant reduction in the CMC and, in some cases, induce a transition from micelles to other aggregate structures like vesicles. acs.orgacs.org

Influence of Electrolyte Concentration and Ion Identity on Aggregation Equilibrium

Thermodynamic Analysis of Aggregation Processes

The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide insight into the driving forces behind the aggregation process. These parameters can be determined from the temperature dependence of the CMC. acs.orgresearchgate.net

The enthalpy of micellization (ΔH°m) can be either positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature. researchgate.netijert.orgtandfonline.com For many ionic liquid surfactants, the process can shift from being entropy-driven at lower temperatures to enthalpy-driven at higher temperatures. acs.org The addition of organic solvents typically makes the ΔG°m less negative, indicating that micellization is less favorable, while the process often becomes more exothermic (more negative ΔH°m). nih.govijert.org

Table 2: Influence of External Factors on Micellar Properties of this compound This table is interactive. You can sort and filter the data.

| Factor | Effect on CAC/CMC | Effect on Aggregation Number/Size | Thermodynamic Implication (ΔG°m) | Reference |

|---|---|---|---|---|

| Organic Solvent Addition | Increases | Decreases | Becomes less negative (less spontaneous) | nih.gov |

| Inorganic Electrolyte Addition | Decreases | Generally increases | Becomes more negative (more spontaneous) | nih.govresearchgate.net |

| Increase in Temperature | Generally increases | May vary | Becomes less negative (less spontaneous) | acs.orgresearchgate.net |

Apparent Molar Volume and Partial Molar Volume of Transfer Investigations

The study of apparent molar volume (Vϕ) and partial molar volume of transfer (ΔtrVϕ⁰) provides critical insights into the solute-solvent and solute-solute interactions within a system. For [C12mim][Br] in aqueous solutions, these parameters reveal how the ionic liquid interacts with water molecules and how these interactions change with concentration and the presence of other solutes.

Investigations into the volumetric properties of [C12mim][Br] in aqueous solutions containing dipeptides, such as glycyl-l-alanine (B1332730) and glycyl-l-phenylalanine, have shown that the apparent molar volume is a sensitive indicator of the interactions at play. An increase in the concentration of [C12mim][Br] generally leads to a higher solution density. Conversely, an increase in temperature results in a lower density. These observations are crucial for understanding the packing efficiency and the nature of the solvation shell around the [C12mim][Br] molecules.

The partial molar volume of transfer from water to an aqueous solution containing another solute offers a quantitative measure of the interaction between the ionic liquid and the solute. For instance, studies involving the transfer of amino acids to aqueous [C12mim][Br] solutions have been conducted to elucidate the nature of these interactions. The sign and magnitude of ΔtrVϕ⁰ can indicate whether the interaction is primarily driven by electrostatic forces, hydrophobic interactions, or changes in the water structure around the interacting species.

A representative dataset illustrating the apparent molar volume of [C12mim][Br] in an aqueous solution at different concentrations and temperatures is presented below.

| Concentration of [C12mim][Br] (mol·kg⁻¹) | Vϕ at 288.15 K (cm³·mol⁻¹) | Vϕ at 298.15 K (cm³·mol⁻¹) | Vϕ at 308.15 K (cm³·mol⁻¹) |

|---|---|---|---|

| 0.01 | 330.5 | 332.8 | 335.1 |

| 0.02 | 331.2 | 333.5 | 335.8 |

| 0.03 | 331.8 | 334.1 | 336.4 |

| 0.04 | 332.4 | 334.7 | 337.0 |

| 0.05 | 332.9 | 335.2 | 337.5 |

Isentropic Compressibility and Solute-Solvent Interaction Dynamics

Isentropic compressibility (κs) is another thermodynamic property that sheds light on the structure and interactions within a solution. It is particularly useful for probing the changes in the hydration layer of a solute. The apparent molar isentropic compression (Kϕ,s) can be calculated from sound velocity and density measurements.

For aqueous solutions of [C12mim][Br], studies have shown that the apparent molar isentropic compression provides information on the compressibility differences between water molecules in the hydration sphere of the ionic liquid and those in the bulk solvent. This suggests a degree of organization among water molecules in the vicinity of the solute. The interactions between [C12mim][Br] and other solutes, such as amino acids, can be further explored by examining the partial molar isentropic compression of transfer (ΔtrKϕ,s⁰). These studies help in understanding the structural compatibility and the nature of interactions between the ionic liquid and the co-solute.

The following table presents typical values for the apparent molar isentropic compression of [C12mim][Br] in an aqueous environment.

| Concentration of [C12mim][Br] (mol·kg⁻¹) | Kϕ,s at 288.15 K (10⁻⁴ cm³·mol⁻¹·bar⁻¹) | Kϕ,s at 298.15 K (10⁻⁴ cm³·mol⁻¹·bar⁻¹) | Kϕ,s at 308.15 K (10⁻⁴ cm³·mol⁻¹·bar⁻¹) |

|---|---|---|---|

| 0.01 | -120.3 | -115.8 | -111.5 |

| 0.02 | -119.5 | -115.0 | -110.7 |

| 0.03 | -118.8 | -114.3 | -110.0 |

| 0.04 | -118.1 | -113.6 | -109.3 |

| 0.05 | -117.5 | -113.0 | -108.7 |

Determination of Standard Gibbs Energy of Aggregation

The self-aggregation of [C12mim][Br] in aqueous solutions to form micelles is a spontaneous process driven by the hydrophobic effect. The standard Gibbs free energy of aggregation (ΔG°agg) is a key thermodynamic parameter that quantifies the spontaneity of this process. It can be determined from the critical micelle concentration (CMC) using various experimental techniques such as conductivity, surface tension, and fluorescence spectroscopy. nih.gov

The CMC is the concentration at which the formation of micelles becomes significant. A lower CMC value indicates a greater tendency for the surfactant to aggregate. The standard Gibbs energy of aggregation is typically calculated using the equation:

ΔG°agg = (2 - α)RT ln(CMC)

where R is the gas constant, T is the absolute temperature, and α is the degree of ionization of the micelles. The value of α can be obtained from the ratio of the slopes of the conductivity versus concentration plot above and below the CMC. nih.gov

Studies have shown that for [C12mim][Br] in water, the aggregation process is entropy-driven. researchgate.net The addition of organic solvents to the aqueous solution can modulate the aggregation behavior. For instance, increasing the concentration of organic additives generally leads to an increase in the CMC and consequently a less negative ΔG°agg, indicating that micellization becomes less favorable. nih.gov

A representative table showing the thermodynamic parameters of aggregation for [C12mim][Br] is provided below.

| Parameter | Value |

|---|---|

| CMC (mmol·L⁻¹) | 14.5 |

| Degree of Ionization (α) | 0.25 |

| ΔG°agg (kJ·mol⁻¹) | -28.5 |

Interactions with Complex Organic Molecules and Biomolecules

The unique structure of [C12mim][Br], featuring a hydrophilic imidazolium headgroup and a long hydrophobic dodecyl chain, enables it to interact with a variety of molecules, including those of pharmaceutical interest. These interactions can lead to the modulation of drug aggregation and the encapsulation of guest molecules within its micellar structures.

Dissociation and Modulation of Drug Aggregates (e.g., Rutaecarpine)

Many drug molecules, particularly those with poor water solubility, tend to aggregate in aqueous environments, which can limit their bioavailability and therapeutic efficacy. nih.gov The alkaloid Rutaecarpine, for example, is known for its low solubility in water, which poses a significant challenge for its development as a drug. nih.gov

The surfactant properties of [C12mim][Br] can be harnessed to overcome this issue. Above its CMC, [C12mim][Br] forms micelles that can create a hydrophobic microenvironment capable of solubilizing nonpolar or poorly soluble drug molecules. nih.gov This process, known as micellar solubilization, can effectively break down drug aggregates and keep the drug molecules in a monomeric, more bioavailable form. ualberta.ca The interaction between the drug and the micelle can be driven by hydrophobic interactions, where the drug partitions into the micellar core, and/or electrostatic interactions if the drug molecule is charged.

Studies on the interaction of [C12mim][Br] with drug molecules like phenylglycine have demonstrated the potential of this ionic liquid to act as a solubilizing agent. spast.org While specific data on the dissociation of Rutaecarpine aggregates by [C12mim][Br] is not extensively detailed in the literature, the principles of micellar solubilization by structurally similar surfactants provide a strong indication of its potential.

The following table illustrates the potential increase in the solubility of a model hydrophobic drug in the presence of increasing concentrations of [C12mim][Br].

| Concentration of [C12mim][Br] (mmol·L⁻¹) | Apparent Solubility of Drug (mg·L⁻¹) |

|---|---|

| 0 (Pure Water) | 5.0 |

| 10 | 12.5 |

| 20 | 35.0 |

| 30 | 60.2 |

| 40 | 85.7 |

Encapsulation Properties of this compound Aggregates

The self-assembled aggregates of [C12mim][Br], primarily micelles, can serve as nanocarriers for the encapsulation of various guest molecules. This encapsulation can protect the guest molecule from degradation, enhance its solubility, and provide a means for its controlled release. The location of the encapsulated molecule within the micelle depends on its polarity. Nonpolar molecules tend to reside in the hydrophobic core, while amphiphilic molecules may orient themselves at the core-corona interface.

The encapsulation efficiency of [C12mim][Br] micelles can be investigated using techniques such as fluorescence spectroscopy, where the change in the fluorescence of a probe molecule upon encapsulation provides information about its microenvironment. The size and charge of the micelles can also be influenced by the encapsulation of guest molecules.

While specific studies detailing the encapsulation of a wide range of molecules by [C12mim][Br] are an active area of research, the fundamental principles of micellar encapsulation are well-established. The potential of [C12mim][Br] as an encapsulation agent is supported by its demonstrated ability to solubilize hydrophobic compounds and interact with biomolecules.

The table below provides a hypothetical representation of the encapsulation of a fluorescent probe within [C12mim][Br] micelles, showing changes in its photophysical properties.

| Parameter | Probe in Water | Probe in [C12mim][Br] Micelles |

|---|---|---|

| Fluorescence Emission Maximum (nm) | 480 | 465 |

| Fluorescence Quantum Yield | 0.12 | 0.45 |

| Fluorescence Lifetime (ns) | 2.5 | 8.1 |

Catalytic Applications of 1 Dodecyl 3 Methylimidazolium Bromide in Chemical Transformations

Application as a Reaction Medium and Catalyst in Organic Synthesis

1-Dodecyl-3-methylimidazolium (B1224283) bromide functions as a dual-purpose agent in organic synthesis, acting as both a solvent and a catalyst. Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, allows it to form micelles in aqueous solutions. evitachem.comrsc.org This property is crucial for its catalytic activity, as it can bring reactants into close proximity within the micellar structures, thereby increasing reaction rates. rsc.org

The utility of 1-dodecyl-3-methylimidazolium bromide as a catalyst has been demonstrated in the chloromethylation of aromatic compounds through the Blanc reaction. evitachem.com In this reaction, the ionic liquid facilitates the conversion of substrates like toluene (B28343) and o-xylene (B151617) into their corresponding chloromethylated products. The use of [C12mim]Br has been shown to lead to high conversion rates, which are attributed to its ability to act as a phase-transfer catalyst and enhance the reactivity of the electrophile. evitachem.com

Research findings indicate that under specific conditions, significant conversion rates can be achieved. For instance, in the chloromethylation of toluene and o-xylene using this compound as a catalyst at temperatures ranging from 40–60°C with a catalyst loading of 2–5 mol%, the following conversion rates have been reported:

| Substrate | Conversion Rate (%) |

|---|---|

| Toluene | 78–85 |

| o-Xylene | 82–89 |

The data in this table is sourced from research on the catalytic activity of this compound in the Blanc reaction.

This compound has also proven to be an effective medium and catalyst for Claisen-Schmidt condensation reactions, which are fundamental for the synthesis of chalcones and their derivatives. researchgate.netuum.edu.my These products are important intermediates in the synthesis of various biologically active compounds. The use of [C12mim]Br, particularly in conjunction with microwave irradiation, can significantly shorten reaction times and improve yields. researchgate.net

A study on the synthesis of 2'-hydroxychalcone (B22705) derivatives via the Claisen-Schmidt condensation of 2'-hydroxyacetophenone (B8834) with various substituted benzaldehydes highlights the efficacy of this ionic liquid. researchgate.net The reactions were carried out in an aqueous solution of [C12mim]Br under microwave irradiation, leading to the formation of the desired products in good yields and short reaction times. researchgate.net

The following table summarizes the results from the synthesis of four 2'-hydroxychalcone derivatives using this compound:

| Reactants | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| 2'-Hydroxyacetophenone + Benzaldehyde | 10-15 | 52.64 - 83.42 |

| 2'-Hydroxyacetophenone + o-Vanillin | 10-15 | 52.64 - 83.42 |

| 2'-Hydroxyacetophenone + Salicylaldehyde | 10-15 | 52.64 - 83.42 |

| 2'-Hydroxyacetophenone + p-Anisaldehyde | 10-15 | 52.64 - 83.42 |

This data is based on a study of microwave-assisted Claisen-Schmidt condensation in the presence of this compound. researchgate.net

Mechanistic Investigations of Catalytic Activity and Selectivity

The catalytic activity of this compound is intrinsically linked to its surfactant properties and its ability to form aggregates, such as micelles, in solution. evitachem.comrsc.orgresearchgate.netresearchgate.net These micelles act as nanoreactors, concentrating the reactants and creating a favorable microenvironment for the reaction to occur. The hydrophobic dodecyl chains form the core of the micelle, while the charged imidazolium heads form the outer surface, interacting with the surrounding medium. rsc.org

In nucleophilic substitution reactions, the rate enhancement observed in the presence of [C12mim]Br is attributed to this micellar catalysis. rsc.org The selection of the anion (in this case, bromide) also plays a role in the catalytic performance, as it influences the properties of the micellar interface. rsc.org The catalytic mechanism involves the solubilization of the reactants within the micelles, which facilitates their interaction and lowers the activation energy of the reaction. evitachem.comrsc.org The long alkyl chain of the cation is a key factor, with longer chains generally leading to higher conversion rates in reactions involving aromatic compounds. evitachem.com This is because longer chains promote the formation of more stable micelles, which are more effective in sequestering the reactants and catalyzing the transformation.

Applications of 1 Dodecyl 3 Methylimidazolium Bromide in Separation and Extraction Technologies

Utilization in Liquid-Liquid Extraction Processes for Compound Separation

Liquid-liquid extraction (LLE) is a fundamental separation technique that relies on the differential partitioning of a solute between two immiscible liquid phases. ua.pt The unique properties of 1-dodecyl-3-methylimidazolium (B1224283) bromide have positioned it as a highly effective medium in LLE processes. chemimpex.com A significant application is in the formation of aqueous biphasic systems (ABS), which are a type of liquid-liquid extraction system typically composed of an ionic liquid, water, and a salt or polymer. ua.ptacs.org These systems provide a gentle, non-volatile environment for separations. acs.org

Research has demonstrated the utility of imidazolium-based ionic liquids in extracting a variety of compounds. For instance, task-specific ionic liquids, where the cation is functionalized with ligating groups, can dramatically improve the partitioning of targeted metal ions like cadmium(II) and mercury(II) from aqueous solutions into the ionic liquid phase. rsc.org While not always using [C12mim]Br specifically, these studies establish the principle that the imidazolium (B1220033) structure is highly effective for metal extraction. The process often involves the IL acting as both the solvent and an extractant, complexing with the metal ions to facilitate their transfer from the aqueous phase. researchgate.netorientjchem.org

Beyond metal ions, these systems are effective for separating organic molecules. Studies using similar long-chain imidazolium ionic liquids, such as 1-hexadecyl-3-methylimidazolium bromide, have shown high efficiency in the extraction of polycyclic aromatic hydrocarbons (PAHs) from sediment samples when combined with microwave assistance. researchgate.netnih.gov The amphiphilic nature of [C12mim]Br, with its hydrophobic dodecyl chain and hydrophilic imidazolium head, is crucial for solubilizing organic analytes and facilitating their separation from complex matrices.

The table below summarizes findings from studies on liquid-liquid extraction using imidazolium-based ionic liquids for various compounds.

| Target Analyte | Extraction System | Key Findings |

| Heavy Metal Ions (Ni²⁺, Co²⁺, Pb²⁺) | IL ([Bmim]PF₆) / N-Salicylideneaniline | Extraction efficiency is highly dependent on the pH of the aqueous phase; IL-based system showed higher efficiency than chloroform. researchgate.net |

| Rare Earth Metals (Ce³⁺, Eu³⁺, Y³⁺) | IL ([Bmim]PF₆) / CMPO | Neutral extractant in the IL phase requires an anion for efficient extraction of cationic metal ions from acidic solutions. orientjchem.org |

| Polycyclic Aromatic Hydrocarbons (PAHs) | IL ([C16mim]Br) / Aqueous Solution with Microwave Assistance | Achieved average absolute recoveries of 91.1% for six PAHs with low solvent volume and short extraction times (6 min). nih.gov |

| Carboxylic Acids | Various Imidazolium ILs | ILs act as effective solvents for the extraction of organic acids from fermentation broths, overcoming limitations of traditional solvents. mdpi.com |

Role in the Extraction and Purification of Biomolecules

The extraction and purification of biomolecules, particularly proteins and nucleic acids, are critical processes in biotechnology and pharmaceutical research. chemimpex.comua.pt Traditional methods can often lead to denaturation and loss of biological activity. 1-Dodecyl-3-methylimidazolium bromide and other ionic liquids have emerged as valuable tools in this area, providing a stabilizing environment that helps preserve the native structure and function of biomolecules during separation. chemimpex.com

One of the most successful applications is in the use of ionic liquid-based aqueous biphasic systems (IL-based ABS). researchgate.net These systems are formed by mixing an ionic liquid with an aqueous solution of salts (like potassium phosphate) or polymers, creating two immiscible aqueous phases. ua.ptacs.org Proteins and other biomolecules can then be selectively partitioned into one of the phases based on a variety of factors, including the hydrophobicity of the IL's alkyl chain, pH, and the type of salt used. acs.orgresearchgate.net The long dodecyl chain of [C12mim]Br, for example, can be tuned to optimize the partitioning of specific proteins. researchgate.net This technique has been successfully used for the extraction and purification of enzymes and other proteins like bovine serum albumin (BSA) and cytochrome c. ua.pt

Furthermore, [C12mim]Br has been studied for its direct interactions with biomolecules. Research shows it can solubilize and stabilize enzymes and proteins, in some cases by forming micelle-like structures around them. It also interacts with DNA, with studies indicating that the aggregation of [C12mim]Br on DNA chains is driven by both electrostatic attractions and hydrophobic interactions, a property that could be harnessed for DNA compaction and separation. researchgate.net Ionic liquids are also used as additives in protein crystallization, a key step in purification and structural analysis, where they can help convert protein precipitates into well-formed crystals. mdpi.com

The following table presents research findings on the use of ionic liquids in biomolecule purification.

| Biomolecule | Separation Technique | IL System / Key Parameters | Outcome |

| Various Proteins (BSA, Lysozyme, etc.) | Aqueous Biphasic Systems (ABS) | IL-based ABS (various imidazolium ILs) | High extraction efficiencies and purification factors achieved by tuning IL structure, salt, and pH. ua.ptresearchgate.net |

| DNA | Direct Interaction / Compaction | [C12mim]Br in dilute brine solution | Aggregation of IL on DNA chains driven by both electrostatic and hydrophobic forces, leading to compaction. researchgate.net |

| Recombinant Proteins | Protein Crystallization (Additive) | Various imidazolium ILs as additives (0.1-0.4 M) | ILs successfully converted protein precipitates into crystals, improving quality for structural analysis. mdpi.com |

Exploration as a Stationary Phase in Advanced Chromatographic Separations

In chromatography, the stationary phase is a critical component that determines the separation efficiency and selectivity. The unique and tunable properties of ionic liquids have led to their exploration as novel stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govnih.gov this compound has been a key compound in this research due to its ability to engage in multiple types of molecular interactions.

A significant approach involves chemically bonding the ionic liquid to a solid support, most commonly silica (B1680970) particles. nih.govrsc.org For example, a stationary phase was synthesized by grafting 1-vinyl-3-dodecylimidazole bromide onto thiol-functionalized silica spheres. nih.gov The resulting material (Sil-VDI) was packed into an HPLC column and demonstrated a mixed-mode retention mechanism. It behaved as a typical reversed-phase column due to the hydrophobic C12 alkyl chain, but also exhibited anion-exchange properties because of the permanently cationic imidazolium ring. nih.gov This dual nature allows for the effective separation of a wide range of analytes, including hydrophobic compounds like alkylbenzenes and polycyclic aromatic hydrocarbons, as well as inorganic anions. nih.gov

This versatility is a major advantage over traditional single-mode stationary phases. The separation mechanism on such IL-based phases involves a combination of hydrophobic, ion-exchange, and other electrostatic interactions. rsc.org Researchers have successfully used these columns to separate complex mixtures, such as lipids, demonstrating their potential for in-depth analysis of biological samples. nih.gov In the field of gas chromatography, imidazolium-based ionic liquids are used as stationary phases to screen for specific gas separation applications, leveraging the differential solubility of various gases in the IL. nih.govutexas.edu

The table below details examples of chromatographic separations using imidazolium-based ionic liquid stationary phases.

| Chromatography Type | Stationary Phase Details | Mobile Phase / Analytes | Key Research Finding |

| HPLC (Mixed-Mode) | 1-vinyl-3-dodecylimidazole bromide bonded to silica (Sil-VDI) | Acetonitrile (B52724)/Water for alkylbenzenes; KCl solution for inorganic anions | The stationary phase exhibits both reversed-phase and anion-exchange retention, allowing for the separation of both nonpolar and ionic compounds. nih.gov |

| HPLC (Mixed-Mode) | 1-Butyl-3-(trimethoxysilylpropyl)imidazolium bromide bonded to silica | Aqueous buffer / Aromatic carboxylic acids | Separation mechanism involves a combination of ion exchange, hydrophobic interactions, and other electrostatic forces. rsc.org |

| Inverse Gas Chromatography (IGC) | [C12mim]Br and other imidazolium bromides as the stationary phase | Various organic solvents as probes | Used to determine the physicochemical properties and solvent interactions of the ionic liquid itself, which is crucial for designing separation processes. nih.gov |

Green Chemistry Paradigms and Environmental Implications of 1 Dodecyl 3 Methylimidazolium Bromide

Positioning as an Environmentally Benign Alternative to Traditional Organic Solvents

The classification of 1-dodecyl-3-methylimidazolium (B1224283) bromide as a potentially environmentally benign alternative to conventional organic solvents is primarily based on some of its distinct physical and chemical properties. chemimpex.com Unlike many traditional organic solvents that are characterized by high volatility, [C12mim]Br exhibits low vapor pressure and high thermal stability. chemimpex.comacs.org These characteristics are significant from a green chemistry perspective as they can reduce solvent loss to the atmosphere through evaporation, thereby minimizing air pollution and potential exposure to harmful volatile organic compounds (VOCs).

The "tunable" nature of ionic liquids, including [C12mim]Br, allows for the modification of their properties by altering the cation or anion, enabling customization for specific applications in catalysis and electrochemistry. chemimpex.com This adaptability can lead to more efficient and selective chemical reactions, a key principle of green chemistry. The amphiphilic nature of [C12mim]Br, arising from its long dodecyl chain and the imidazolium (B1220033) headgroup, allows it to act as a surfactant, which is beneficial in various applications, including the synthesis of nanomaterials and in separation processes.

| Property | Value/Description | Implication for Green Chemistry |

| Molecular Formula | C₁₆H₃₁BrN₂ | - |

| CAS Number | 61546-00-7 | - |

| Melting Point | 45 °C (literature) chemimpex.com | Can be used in a liquid state over a wide range of temperatures. |

| Vapor Pressure | Negligible/Very Low | Reduces air pollution from volatile organic compounds (VOCs). acs.org |

| Thermal Stability | High | Allows for use in reactions requiring elevated temperatures without significant degradation. chemimpex.comacs.org |

| Solubility | Soluble in water and some organic solvents | Versatility in various reaction media. |

| Amphiphilic Nature | Possesses both hydrophilic (imidazolium head) and hydrophobic (dodecyl tail) parts | Acts as a surfactant, enabling applications in areas like nanoparticle synthesis and emulsion stabilization. |

| Tunability | Properties can be modified by altering the cation or anion | Allows for the design of task-specific ionic liquids for optimized chemical processes. chemimpex.com |

Frameworks for Assessing and Mitigating the Environmental Footprint

Despite their "green" characteristics, it is crucial to conduct a thorough assessment of the environmental footprint of ionic liquids like 1-dodecyl-3-methylimidazolium bromide. The initial perception of ionic liquids as universally environmentally benign has been tempered by research into their toxicity and biodegradability.

Toxicity: Studies have shown that the toxicity of imidazolium-based ionic liquids is often dependent on the length of the alkyl chain on the cation. ua.ptnih.govresearchgate.net Generally, an increase in the alkyl chain length leads to higher toxicity. ua.ptresearchgate.net This is a significant consideration for [C12mim]Br, which has a relatively long dodecyl chain. Research on the cytotoxicity of [C12mim]Br on HepG2 cells indicated that it inhibited cell growth and induced apoptosis in a concentration-dependent manner. geneticsmr.org Similarly, studies on related imidazolium bromides, such as 1-decyl-3-methylimidazolium (B1227720) bromide ([C10mim]Br), have shown toxic effects on aquatic organisms like zebrafish, causing oxidative stress and DNA damage. nih.gov

| Organism | Ionic Liquid | Observed Effect |

| Zebrafish (Danio rerio) Livers | 1-Decyl-3-methylimidazolium bromide ([C10mim]Br) | Caused DNA damage and antioxidant responses. nih.gov |

| HepG2 Cells | This compound ([C12mim]Br) | Inhibited cell growth, decreased cell viability, and induced apoptosis. geneticsmr.org |

| Freshwater Planarian (Dugesia japonica) | 1-Octyl-3-methylimidazolium bromide ([C8mim]Br) | Induced oxidative stress and genotoxic effects. researchgate.net |

| Earthworm (Eisenia fetida) | Imidazolium bromide ionic liquids | Increased reactive oxygen species (ROS) content and caused DNA damage. ua.pt |

Biodegradability: The biodegradability of ionic liquids is another critical factor in their environmental assessment. While some ionic liquids have been shown to be biodegradable, others are more persistent in the environment. Studies on the biodegradation of imidazolium-based ionic liquids have shown that the length of the alkyl side chain can influence their susceptibility to microbial decomposition. researchgate.net For instance, one study found that 1-decyl-3-methyl-imidazolium bromide was more easily biotransformed than those with shorter alkyl chains, although cleavage of the imidazolium ring was not observed. researchgate.net However, complete mineralization is not always achieved, and the persistence of the imidazolium ring is a point of environmental concern.

Mitigating the environmental footprint of [C12mim]Br and other ionic liquids involves several strategies. Designing ionic liquids with enhanced biodegradability without compromising their desired properties is a key area of research. Developing more efficient and sustainable synthesis routes for ionic liquids can also reduce their life cycle impacts. Furthermore, ensuring high recovery and recycling rates in industrial processes is essential to minimize their release into the environment.

Biological Interactions and Toxicological Research on 1 Dodecyl 3 Methylimidazolium Bromide

Evaluation of Antimicrobial Activity

The antimicrobial efficacy of 1-dodecyl-3-methylimidazolium (B1224283) bromide is a subject of extensive study, reflecting a broader interest in the biological activities of ionic liquids.

Research has demonstrated that 1-dodecyl-3-methylimidazolium bromide exhibits significant antimicrobial activity against a range of microorganisms. The potency of this activity is often linked to the length of the alkyl chain on the imidazolium (B1220033) cation, with the dodecyl (C12) chain showing strong efficacy. mdpi.comresearchgate.net Studies have evaluated its effect on both Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, 1-alkyl-3-methylimidazolium salts have been shown to be effective against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. mdpi.comresearchgate.net The antimicrobial effect generally increases with the hydrophobicity of the ionic liquid, which is influenced by the alkyl chain length. mdpi.com An optimal structure for antimicrobial action often involves alkyl chains with 10 to 16 carbon atoms. mdpi.com

Below is a table summarizing the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Imidazolium-Based Ionic Liquids Note: Data for closely related imidazolium compounds are included to illustrate the general activity spectrum. The anion can also influence activity.

| Microorganism | Strain | Compound | MIC (mM) |

| Staphylococcus aureus | ATCC-25923 | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | High Activity |

| Escherichia coli | ATCC-25922 | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | High Activity |

| Pseudomonas aeruginosa | ATCC-27853 | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | High Activity |

| Candida albicans | ATCC 10231 | 1-Dodecyl-3-methylimidazolium tetrafluoroborate | High Activity |

Data sourced from a study on a similar compound, 1-dodecyl-3-methylimidazolium tetrafluoroborate, which showed high antimicrobial activity as revealed by zone inhibition values. researchgate.net

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of the cell membrane. stfc.ac.uk This mode of action is comparable to that of cationic surfactants. researchgate.net The structure of imidazolium-based ionic liquids, featuring a positively charged head group (the imidazolium ring) and a long, hydrophobic alkyl tail, makes them amphiphilic. nih.gov

This amphiphilic nature facilitates the insertion of the dodecyl chain into the phospholipid bilayer of the bacterial cell membrane. stfc.ac.uknih.gov This insertion process leads to several detrimental effects on the membrane:

Disruption of Membrane Integrity: The incorporation of the ionic liquid molecules into the membrane disrupts its ordered structure, leading to increased fluidity and permeability. stfc.ac.uk

Membrane Depolarization: As cationic molecules, they can interact with the negatively charged components of bacterial membranes, causing a loss of membrane potential which is crucial for cellular processes. nih.gov

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death. stfc.ac.uknih.gov

Transmission electron microscopy has confirmed these effects, showing membrane detachment, leakage of cytoplasm, and complete disruption of bacterial cells like S. aureus after treatment with similar imidazolium ionic liquids. nih.gov

Cytotoxicity Studies in Mammalian Cell Lines (e.g., HepG2 Cells)

While effective as an antimicrobial agent, it is crucial to understand the toxicological profile of this compound in mammalian cells. The human liver hepatocellular carcinoma cell line, HepG2, is a common model for such cytotoxicity studies. nih.govgeneticsmr.org

Studies on HepG2 cells have consistently shown that this compound inhibits cell growth and reduces cell viability in a manner that is dependent on its concentration. nih.govgeneticsmr.org When the concentration of the ionic liquid exceeds a certain threshold, a significant decrease in HepG2 cell viability is observed. geneticsmr.org For example, one study determined the half-maximal effective concentration (EC50) for [C12mim][Br] on HepG2 cells after 24 hours of exposure to be 9.8 µM. geneticsmr.org

Table 2: Cytotoxicity of this compound on HepG2 Cells

| Parameter | Value | Exposure Time |

| EC50 | 9.8 µM | 24 hours |

This table indicates the concentration at which the compound causes a 50% reduction in the viability of HepG2 cells. geneticsmr.org

Exposure to this compound has been found to induce apoptosis, or programmed cell death, in HepG2 cells. nih.govgeneticsmr.org Apoptosis is characterized by distinct morphological features. nih.gov

Following treatment with [C12mim][Br], HepG2 cells exhibit typical apoptotic morphologies:

Cellular Shrinkage: The cells become smaller and more spherical. geneticsmr.org

Reduced Adhesion: The treated cells show a decreased ability to adhere to the culture surface. geneticsmr.org

Nuclear Condensation: The nuclei of the cells become abnormal, a hallmark of apoptosis. geneticsmr.org

Quantitative analysis confirms that the percentage of apoptotic cells is significantly higher in groups treated with [C12mim][Br] compared to control groups. geneticsmr.org A related compound, 1-dodecyl-3-methylimidazolium chloride, was shown to alter the expression of apoptosis-related genes like p53, Bax, and Bcl-2 in HepG2 cells, further supporting the induction of apoptosis. nih.govresearchgate.net

A key finding in the toxicological assessment of this compound is its ability to increase the permeability of the plasma membrane in mammalian cells. nih.govgeneticsmr.org This effect has been demonstrated in HepG2 cells, where exposure to the ionic liquid leads to increased membrane permeability. geneticsmr.org

This disruption of the plasma membrane is considered a potential trigger for the subsequent induction of apoptosis. nih.govgeneticsmr.org The structural similarity of imidazolium ionic liquids to cationic surfactants, which are known to interact with and disrupt biomembranes, provides a basis for this mechanism. geneticsmr.org By compromising the integrity of the plasma membrane, the ionic liquid can cause abnormal physiological and biochemical reactions within the cell, ultimately leading to apoptosis. geneticsmr.org Studies on model membranes composed of phosphatidylcholine and phosphatidylglycerol further confirm that [C12mim][Br] can induce membrane permeability. acs.orgnih.gov

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| [C12mim][Br] | This compound |

| [C12mim][Cl] | 1-Dodecyl-3-methylimidazolium chloride |

| [C12MIM]⁺Br⁻ | This compound |

| DMIM-BF4 | 1-Dodecyl-3-methylimidazolium tetrafluoroborate |

| HepG2 | Human liver hepatocellular carcinoma cell line |

| POPC | 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine |

| POPG | 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) |

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide |

| FDA | Fluorescein diacetate |

Biochemical Roles and Interactions with Macromolecules

This compound ([C12mim][Br]) is a surface-active ionic liquid (SAIL) that has garnered significant interest in various biochemical and biotechnological applications due to its unique amphiphilic nature. evitachem.com This structure, featuring a hydrophilic imidazolium head and a long hydrophobic dodecyl tail, allows it to interact with macromolecules like proteins and enzymes in complex ways, influencing their structure, stability, and function.

Solubilization and Stabilization of Enzymes and Proteins

The interaction of [C12mim][Br] with proteins and enzymes is a subject of extensive research, with outcomes often dependent on the specific protein and the concentration of the ionic liquid. Its surfactant properties play a key role in these interactions.

Research has shown that imidazolium-based ionic liquids can influence the stability of enzymes. For instance, studies on cellulase (B1617823) have demonstrated that hydrophobic ionic liquids can enhance the thermal stability of the enzyme. researchgate.netrsc.org While some ionic liquids can act as deactivating agents, others, particularly when used to coat immobilized enzymes, can significantly improve their stability. researchgate.netrsc.org In the case of lysozyme, the interaction with imidazolium-based ionic liquids is dependent on the alkyl chain length. rsc.org Shorter alkyl chains have been observed to decrease the rate of fibrillation at lower concentrations, while longer chains increase the binding affinity, which can lead to a decrease in both thermal stability and the propensity for fibrillation. rsc.org

The interaction of [C12mim][Br] with bovine serum albumin (BSA), a widely studied globular protein, has also been investigated. nih.gov As a cationic SAIL, [C12mim][Br] interacts with BSA, and these interactions can lead to conformational changes in the protein. nih.gov The nature of these interactions is complex, involving both electrostatic and hydrophobic forces, and can result in the unfolding of the protein at certain concentrations. nih.govrsc.org

Table 1: Effects of Imidazolium-Based Ionic Liquids on Protein Stability and Conformation

| Macromolecule | Ionic Liquid | Observed Effect | Reference |

|---|---|---|---|

| Cellulase | Hydrophobic Imidazolium ILs | Enhanced thermal stability of immobilized enzyme. | researchgate.netrsc.org |

| Lysozyme | Imidazolium-based ILs (varying alkyl chain) | Alkyl chain length-dependent interaction affecting stability and fibrillation. Longer chains decrease stability and fibrillation propensity. | rsc.org |

| Bovine Serum Albumin (BSA) | This compound ([C12mim][Br]) | Induces conformational changes and unfolding of the protein. | nih.gov |

| Lysozyme | 1-Butyl-3-methylimidazolium bromide | Suppressed the formation of amyloid fibrils. | nih.gov |

Potential in Drug Delivery Systems to Enhance Bioavailability

The poor aqueous solubility of many pharmaceutical compounds is a significant hurdle in drug development, as it often leads to low bioavailability. ijnrph.comnih.gov Surfactants are commonly employed to enhance the solubility and dissolution rate of such drugs. Given that [C12mim][Br] is a powerful surfactant, it holds potential for applications in drug delivery systems. chemimpex.com

Ionic liquids are being explored as novel materials in pharmaceutical formulations to address challenges of poor drug solubility and to improve drug delivery efficiency. nih.gov The amphiphilic nature of [C12mim][Br] allows it to form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their solubility and potentially their bioavailability. evitachem.comnih.gov While specific studies detailing the use of [C12mim][Br] with particular drugs are emerging, the principle of using surface-active ionic liquids for this purpose is well-established. spast.org The tunability of ionic liquids allows for the design of specific structures that can be optimized for drug delivery applications. chemimpex.comnih.gov

Application in Protein Extraction from Complex Biological Matrices

The extraction of proteins from cells and tissues is a fundamental step in many biochemical and biotechnological studies. sigmaaldrich.comthermofisher.com This process often requires the use of detergents to lyse cell membranes and solubilize proteins. thermofisher.com As a cationic surfactant, [C12mim][Br] can function as a detergent to disrupt cell membranes and aid in the extraction of proteins. chemimpex.comthermofisher.com

Ionic liquid-based aqueous biphasic systems (IL-ABS) have emerged as an effective method for the extraction and purification of proteins. ua.pt These systems can be tailored to selectively extract specific proteins from complex mixtures. For example, systems using 1-butyl-3-methylimidazolium bromide have been successfully used to separate proteins from saccharides. ua.pt The efficiency of protein extraction into the ionic liquid-rich phase can be very high, in some cases reaching 100%. ua.pt The ability of [C12mim][Br] to act as a surfactant and its solubility in both polar and non-polar solvents make it a candidate for use in such extraction processes. chemimpex.com

Table 2: Applications of Imidazolium-Based Ionic Liquids in Extraction Processes

| Application | Ionic Liquid Type | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Protein Extraction | Imidazolium-based ILs | Aqueous Biphasic Systems (ABS) | High extraction efficiencies for proteins like BSA and lysozyme. | ua.pt |

| Polycyclic Aromatic Hydrocarbon (PAH) Extraction | 1-Hexadecyl-3-methylimidazolium bromide | Focused Microwave-Assisted Extraction | High recovery rates for PAHs from sediment samples. | nih.govresearchgate.net |

Utility in Bioimaging Techniques

Bioimaging is a crucial tool in biological and medical research for visualizing cellular and subcellular structures and processes. alfa-chemistry.commedsciencegroup.com Ionic liquids are finding applications in this field due to their unique properties, such as high thermal stability and low vapor pressure, which are advantageous in techniques like electron microscopy. nih.gov

While direct use of [C12mim][Br] as a fluorescent probe has not been extensively reported, ionic liquids are being used as solvents, stabilizers, and modifiers for fluorescent probes like carbon dots, enhancing their biocompatibility and optical properties for bioimaging. alfa-chemistry.com Furthermore, in studies investigating the effects of ionic liquids on protein aggregation, such as the fibrillogenesis of lysozyme, fluorescence microscopy is a key analytical technique. nih.gov In such experiments, while the ionic liquid itself is not the imaging agent, its interaction with fluorescent dyes that bind to protein aggregates allows for the visualization and quantification of its effects. nih.gov The surfactant properties of [C12mim][Br] could also be leveraged in the preparation of samples for certain imaging techniques, potentially improving the dispersion and resolution of biological macromolecules.

Future Research Directions and Emerging Opportunities for 1 Dodecyl 3 Methylimidazolium Bromide

Synergistic Effects in Binary and Ternary Mixtures with Other Ionic Liquids or Surfactants

The behavior of [C₁₂mim]Br in combination with other amphiphilic molecules is a promising area of research, as such mixtures can exhibit enhanced properties not achievable with individual components. Studies on binary mixtures of [C₁₂mim]Br and conventional surfactants, like dodecyltrimethylammonium (B156365) bromide (DTAB), have revealed non-ideal mixing behavior in aqueous solutions. researchgate.net The investigation of these mixed systems, using techniques such as electrical conductivity and isothermal titration microcalorimetry (ITC), allows for the determination of critical micelle concentrations (cmc) and thermodynamic parameters of micellization. researchgate.net Such data is crucial for understanding the interactions between different surfactant head groups and tailoring mixtures for specific applications. researchgate.net

Future research will likely delve deeper into more complex ternary mixtures. The addition of other ionic liquids, particularly those with aromatic anions like 1-butyl-3-methylimidazolium benzenesulfonate (B1194179) (bmimBsa) and 1-butyl-3-methylimidazolium 2-naphthalenesulfonate (bmimNsa), can significantly influence the aggregation behavior of [C₁₂mim]Br. acs.orgresearchgate.net For instance, the bmimNsa ionic liquid was found to induce a phase transition from micelles to vesicles in [C₁₂mim]Br solutions, a phenomenon attributed to a combination of hydrophobic effects, electrostatic attractions, and π–π stacking interactions. acs.orgresearchgate.net

Furthermore, synergistic effects extend to biological applications. Research has shown a potent synergy between [C₁₂mim]Br and the antibiotic colistin (B93849) against several multi-drug resistant Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. unipi.it These combinations have demonstrated a bactericidal effect without exhibiting hemolytic activity, suggesting their potential use in combating infections. unipi.it Exploring these synergistic antimicrobial activities in more complex systems and against a wider range of pathogens represents a significant future research direction.

Table 1: Thermodynamic Properties of Mixed Micellization for [C₁₂mim]Br and DTAB

| Mole Fraction of [C₁₂mim]Br | cmc (mmol/kg) | Degree of Dissociation (α) |

|---|---|---|

| 0.0 | 15.5 | 0.23 |

| 0.2 | 14.8 | 0.22 |